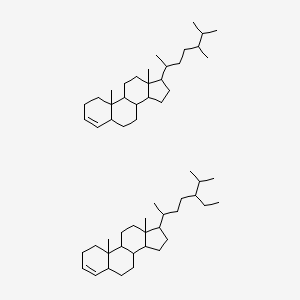
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH is a synthetic peptide composed of multiple amino acids. This compound is characterized by its unique sequence, which includes both standard and non-standard amino acids, such as 2-thiophene (2Thi) and xiHyp (xiHyp).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at the thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Halogenating agents like NBS for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced peptide with free thiol groups.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH involves its interaction with specific molecular targets. The arginine residues may facilitate binding to negatively charged cell membranes, while the thiophene groups can participate in redox reactions. The peptide may modulate signaling pathways and protein-protein interactions, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: can be compared with other synthetic peptides with similar sequences:
H-DL-Arg-DL-Arg-DL-Hyp-DL-Pro-Gly-DL-Ser-DL-Phe-DL-Arg-OH: Lacks thiophene groups, resulting in different chemical reactivity.
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-Ser-DL-Phe-DL-Arg-OH: Lacks thiophene groups, affecting its redox properties.
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-Arg-OH: Contains only one thiophene group, altering its chemical behavior.
The unique combination of amino acids and functional groups in This compound
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N19O13S2/c57-35(14-4-18-64-54(58)59)45(79)69-36(15-5-19-65-55(60)61)51(85)75-29-32(77)25-43(75)52(86)74-21-7-17-42(74)50(84)67-28-44(78)68-39(26-33-12-8-22-89-33)47(81)73-41(30-76)49(83)71-38(24-31-10-2-1-3-11-31)46(80)72-40(27-34-13-9-23-90-34)48(82)70-37(53(87)88)16-6-20-66-56(62)63/h1-3,8-13,22-23,32,35-43,76-77H,4-7,14-21,24-30,57H2,(H,67,84)(H,68,78)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H,73,81)(H,87,88)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMPJSHNJQEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83N19O13S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)






![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)


